3-Bromo-2-methylpyridine 3-Bromo-2-methylpyridine
Brand Name: Vulcanchem
CAS No.: 38749-79-0
VCID: VC21293471
InChI: InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
SMILES: CC1=C(C=CC=N1)Br
Molecular Formula: C6H6BrN
Molecular Weight: 172.02 g/mol

3-Bromo-2-methylpyridine

CAS No.: 38749-79-0

Cat. No.: VC21293471

Molecular Formula: C6H6BrN

Molecular Weight: 172.02 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-methylpyridine - 38749-79-0

Specification

CAS No. 38749-79-0
Molecular Formula C6H6BrN
Molecular Weight 172.02 g/mol
IUPAC Name 3-bromo-2-methylpyridine
Standard InChI InChI=1S/C6H6BrN/c1-5-6(7)3-2-4-8-5/h2-4H,1H3
Standard InChI Key AIPWPTPHMIYYOX-UHFFFAOYSA-N
SMILES CC1=C(C=CC=N1)Br
Canonical SMILES CC1=C(C=CC=N1)Br

Introduction

Chemical Identity and Structure

3-Bromo-2-methylpyridine is a brominated derivative of 2-methylpyridine (also known as 2-picoline). The compound features a pyridine ring with a methyl group at the second position and a bromine atom at the third position. This strategic positioning of functional groups provides the molecule with unique reactivity patterns that make it valuable in organic synthesis.

The compound is formally identified by the following parameters:

  • Chemical name: 3-Bromo-2-methylpyridine

  • CAS Registry Number: 38749-79-0

  • Molecular Formula: C6H6BrN

  • Molecular Weight: 172.02 g/mol

This compound is also known by several synonyms including 3-bromo-2-picoline, 2-methyl-3-bromopyridine, and pyridine, 3-bromo-2-methyl-, which are commonly used in chemical literature and industry catalogs .

Physical and Chemical Properties

3-Bromo-2-methylpyridine exhibits distinct physical and chemical properties that make it suitable for various applications. At standard conditions, it appears as a clear liquid ranging from colorless to brown in appearance .

Physical Properties

The following table summarizes the key physical properties of 3-Bromo-2-methylpyridine:

PropertyValue
Physical StateLiquid
ColorClear, colorless to brown
Boiling Point76°C at 17mm Hg
Density1.495 g/cm³
Refractive Index1.5604
Flash Point174°F
Storage TemperatureInert atmosphere, Room Temperature

Chemical Properties

The chemical behavior of 3-Bromo-2-methylpyridine is influenced by both the pyridine ring and its substituents. The pyridine nitrogen provides basic properties, while the bromine atom at the third position serves as a site for various chemical transformations, particularly cross-coupling reactions.

  • pKa: 3.59±0.10 (Predicted)

  • InChIKey: AIPWPTPHMIYYOX-UHFFFAOYSA-N

The bromine functionality makes this compound particularly useful for synthetic applications, as it provides a reactive site for nucleophilic substitution and metal-catalyzed coupling reactions.

Synthesis Methods

The preparation of 3-Bromo-2-methylpyridine typically involves the selective bromination of 2-methylpyridine. A detailed synthetic procedure is documented in literature and patents.

Laboratory Synthesis

One well-documented method for synthesizing 3-Bromo-2-methylpyridine involves the reaction of 2-methylpyridine with bromine in the presence of aluminum chloride as a catalyst:

The procedural steps include:

  • Addition of 2-methylpyridine (46.6 g) to aluminum chloride (200 g) with stirring at 100°C

  • Dropwise addition of bromine (40.0 g) at the same temperature over 1 hour

  • Continued stirring for an additional 30 minutes

  • Cooling the reaction mixture

  • Pouring the mixture into ice water

  • Acidification with concentrated hydrochloric acid

  • Washing with ethyl acetate

  • Basification of the aqueous layer with 8 mol/L sodium hydroxide solution

  • Extraction with diethyl ether

  • Washing the extract with saturated brine

  • Drying over anhydrous sodium sulfate

  • Concentration under reduced pressure

  • Purification by silica gel column chromatography (using hexane-diethyl ether in a 10:1 ratio)

This method yields the target compound as a colorless oil with a reported yield of approximately 12% .

Characterization

The identity and purity of the synthesized 3-Bromo-2-methylpyridine can be confirmed using ¹H-NMR spectroscopy, which shows characteristic signals:

  • Methyl group protons at δ 2.67 (3H, s)

  • Aromatic protons at δ 6.98-7.03 (1H, m), 7.78-7.82 (1H, m), and 8.40-8.44 (1H, m)

Applications in Chemical Research and Industry

3-Bromo-2-methylpyridine serves several important functions in both research and industrial settings, primarily as an intermediate compound in various synthetic pathways.

Pharmaceutical Intermediates

The compound is extensively utilized in pharmaceutical synthesis, where the bromine functionality provides a reactive site for building more complex molecular structures. It serves as a precursor in the synthesis of various pharmacologically active compounds including antimicrobial agents and central nervous system drugs .

Organic Synthesis

In the field of organic chemistry, 3-Bromo-2-methylpyridine functions as a versatile building block. The bromine substituent can participate in various transformation reactions:

  • Cross-coupling reactions (Suzuki, Negishi, Stille)

  • Nucleophilic substitution reactions

  • Metal-halogen exchange reactions

  • Directed metalation strategies

These transformations enable the creation of functionalized pyridine derivatives with applications in materials science, catalysis, and other fields .

Industrial Applications

Beyond laboratory settings, 3-Bromo-2-methylpyridine is used as:

  • An intermediate in the production of agricultural chemicals

  • A component in specialized organic solvents

  • A precursor in the preparation of coordination compounds

Analytical Methods for Identification and Quantification

Various analytical techniques can be employed for the identification and quantification of 3-Bromo-2-methylpyridine in different matrices.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy provides a definitive identification method. The ¹H-NMR spectrum shows characteristic signals as described in section 3.2 .

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be used for both qualitative and quantitative analysis of this compound, particularly in reaction mixtures and formulations.

Related Compounds and Comparative Analysis

3-Bromo-2-methylpyridine belongs to a family of halogenated pyridine derivatives, each with distinct chemical properties and applications.

Other related compounds include:

  • 5-Bromo-2-methylpyridine

  • 3-Bromo-5-methoxy-2-methylpyridine

  • 2-Methylpyridine (the parent compound)

Each of these compounds exhibits unique reactivity patterns and applications based on the position of substituents around the pyridine ring.

Future Research Directions

Current trends in research involving 3-Bromo-2-methylpyridine include:

  • Development of more efficient and selective synthetic routes

  • Exploration of catalytic applications in organic transformations

  • Investigation of novel pharmaceutical applications

  • Creation of functional materials based on pyridine scaffolds

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